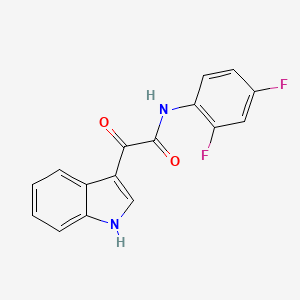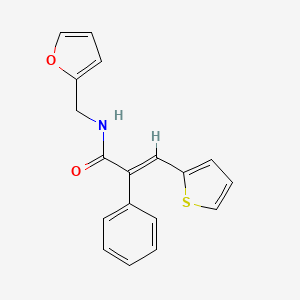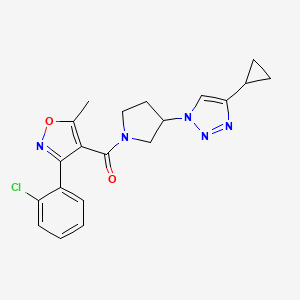![molecular formula C23H27N3O2S B2541659 N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1787880-40-3](/img/structure/B2541659.png)
N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide" is a complex molecule that may be related to various synthesized compounds with potential biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrazoline derivatives, which can offer insights into the chemical behavior and properties of similar compounds.
Synthesis Analysis
The synthesis of related compounds involves cyclization reactions. For instance, pyrazoline derivatives with antibacterial properties were synthesized by cyclizing -1-[2-(alkoxy)phenyl]-3-(furan-2-yl) prop-2-en-1-one with N-substituted phenyl hydrazine in the presence of acetic acid in ethanol . This suggests that the synthesis of the compound might also involve cyclization steps, possibly using similar starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and ESI-MS . Additionally, the crystal structure of a synthesized compound with a furan moiety was determined using X-ray powder diffraction, revealing a triclinic space group . These techniques could be applied to determine the molecular structure of the compound .
Chemical Reactions Analysis
The photoreaction of arenecarbothioamides with 2-vinylfuran analogues has been studied, leading to the formation of tetracyclic indole systems and 2,3-diaryl-2-pyrrolin-5-ones . This indicates that furan-containing compounds can undergo photochemical reactions to form complex heterocyclic structures, which might be relevant for the compound under analysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be inferred from their antibacterial activity and solid-state structure. Compounds with furan and pyrazoline moieties have shown promising antibacterial activities , and the solid-state structure analysis of a furan-containing compound provided insights into intermolecular interactions through Hirshfeld surface analysis and fingerprint plots . These properties are crucial for understanding the behavior of the compound in biological systems and solid-state applications.
Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
The synthesis of related pyrazoline and thiazole derivatives from compounds with similar backbones demonstrates a broad spectrum of biological activities. For example, the synthesis of pyridine and thioamide derivatives, as well as thiazole derivatives from chalcone-like compounds, has been reported to exhibit significant antimicrobial properties. These compounds are synthesized through reactions involving furan-2-yl components and evaluated for their effectiveness against various bacteria and fungi, showcasing their potential as antimicrobial agents (Zaki et al., 2018). Furthermore, studies on pyrazoline derivatives synthesized from furan-2-yl and thiophen-2-yl compounds have also revealed promising antibacterial activities, indicating their potential in developing new antimicrobial therapies (Rani, Yusuf, & Khan, 2012).
Anticancer Activities
Research into the anticancer properties of compounds synthesized from N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide and related structures has shown promising results. Compounds derived from similar synthesis processes have been evaluated against cancer cell lines, including breast and colon cancer cells. The investigation into these compounds reveals their potential in inhibiting cancer cell growth, suggesting their application in developing anticancer therapies (Zaki et al., 2018).
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-[(1-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2S/c1-25-20-9-4-8-18(20)19(24-25)16-26(15-17-7-5-13-28-17)22(27)23(11-2-3-12-23)21-10-6-14-29-21/h5-7,10,13-14H,2-4,8-9,11-12,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNXAZXEKPAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC2)C(=N1)CN(CC3=CC=CO3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2541579.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2541580.png)
![2-Chloro-N-[[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl]acetamide](/img/structure/B2541581.png)





![3-Cyclopentyl-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2541591.png)


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541595.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-morpholino-2-phenylacetonitrile](/img/structure/B2541599.png)